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Compound of Interest

Compound Name: OMDM169

Cat. No.: B1677284 Get Quote

OMDM169 is identified as a first-generation, reversible inhibitor of the enzyme

monoacylglycerol lipase (MAGL).[1][2][3] This enzyme is crucial for the breakdown of the

endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the nervous

system. By blocking MAGL, OMDM169 effectively increases the levels of 2-AG, thereby

amplifying endocannabinoid signaling. This mechanism of action has been the basis for its

preliminary exploration in the context of neurological conditions, particularly those involving

pain and inflammation.[1][4] OMDM169 is structurally a derivative of tetrahydrolipostatin.[1]

Data Presentation: Quantitative Analysis
The following tables provide a structured summary of the quantitative data available from

preclinical evaluations of OMDM169.

Table 1: In Vitro Inhibitory Profile of OMDM169
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Target Enzyme
Assay
Condition/Substrat
e

IC50 Value Source

Monoacylglycerol

Lipase (MAGL)

2-AG hydrolysing

activity

0.13 µM < IC50 < 0.41

µM

COS-7 cells and rat

cerebellum

Human Recombinant

MAGL
Not Specified 0.89 µM Human

Fatty Acid Amide

Hydrolase (FAAH)
Not Specified 3.0 µM Not Specified

Diacylglycerol Lipase

(DAGL)
Not Specified 2.8 µM Not Specified

Human Pancreatic

Lipase
Not Specified 0.6 µM Human

This data is compiled from a 2005 study by Piscitelli, F., et al., published in the British Journal

of Pharmacology.

Table 2: In Vivo Efficacy of OMDM169

Animal Model
Experimental
Condition

Route of
Administration

Effective Dose Key Finding

Mouse

Formalin-induced

nocifensive

response

(second phase)

Intraperitoneal

(i.p.)

IC50 of ~2.5

mg/kg

Significant

inhibition of pain-

related behavior

Mouse
Formalin-induced

inflammation

Intraperitoneal

(i.p.)
5 mg/kg

Modest elevation

of 2-AG levels in

the inflamed paw

This data is based on studies by Di Marzo, V., et al., and provides evidence for the

antinociceptive activity of OMDM169 in vivo.[5][6]
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Experimental Protocols
Below are detailed methodologies for key experiments cited in the preliminary research on

OMDM169.

2.1. Monoacylglycerol Lipase (MAGL) Inhibition Assay

This protocol outlines a general method for determining the inhibitory potency of compounds

like OMDM169 against MAGL.

Objective: To quantify the in vitro inhibition of MAGL by OMDM169.

Materials:

Recombinant human MAGL enzyme

Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)

Fluorogenic MAGL substrate (e.g., 2-arachidonoylglycerol-based probe)

OMDM169 dissolved in DMSO

96-well, black, flat-bottom plates

Fluorescence plate reader

Procedure:

A solution of the MAGL enzyme is prepared in the assay buffer.

Serial dilutions of OMDM169 are added to the wells of the 96-well plate. Control wells

should contain only the solvent (DMSO).

The enzyme solution is then added to the wells.

The plate is pre-incubated for approximately 30 minutes at 37°C to allow for the interaction

between the inhibitor and the enzyme.

The enzymatic reaction is initiated by the addition of the fluorogenic MAGL substrate.
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Fluorescence is measured at regular intervals over a 30-minute period using a plate

reader. The rate of fluorescence increase corresponds to enzyme activity.

The percentage of inhibition is calculated for each OMDM169 concentration relative to the

solvent control.

The IC50 value is determined by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2.2. Formalin-Induced Nociception Model in Mice

This in vivo assay is a standard model for assessing the analgesic potential of new

compounds.

Objective: To evaluate the antinociceptive properties of OMDM169 in a model of

inflammatory pain.

Animals: Typically, male mice are used for this assay.

Procedure:

OMDM169 or a vehicle control is administered to the mice, commonly via intraperitoneal

injection.

Following a specific waiting period to allow for drug absorption and distribution, a dilute

formalin solution is injected into the plantar surface of one hind paw.

The mouse is then placed in an observation chamber.

The cumulative time the animal spends licking, biting, or flinching the injected paw is

recorded. Observations are typically divided into two phases: the early phase (0-5 minutes

post-injection), which represents acute nociceptive pain, and the late phase (15-30

minutes post-injection), which reflects inflammatory pain.

The analgesic effect of OMDM169 is determined by comparing the duration of nocifensive

behaviors in the treated group to that of the vehicle control group.
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Visualizations
3.1. Signaling Pathway of OMDM169

The diagram below illustrates the mechanism by which OMDM169 modulates the

endocannabinoid system. By inhibiting MAGL, OMDM169 prevents the breakdown of 2-AG,

leading to its accumulation and enhanced activation of cannabinoid receptors.
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Caption: OMDM169 enhances endocannabinoid signaling via MAGL inhibition.

3.2. Experimental Workflow for In Vivo Analgesia Assessment

The following diagram provides a logical workflow for an in vivo experiment designed to

evaluate the analgesic efficacy of OMDM169.
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Caption: Workflow for assessing the antinociceptive effects of OMDM169.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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